molecular formula C19H23F3N4O2 B2359603 1-cyclopentyl-3-(2-methoxyphenyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034379-42-3

1-cyclopentyl-3-(2-methoxyphenyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Katalognummer: B2359603
CAS-Nummer: 2034379-42-3
Molekulargewicht: 396.414
InChI-Schlüssel: GZRXQAFBHNKSGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a urea derivative featuring a cyclopentyl group, a 2-methoxyphenyl moiety, and a trifluoromethyl-substituted pyrazole linked via an ethyl chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy substituent on the phenyl ring may influence electronic and steric interactions with biological targets . Urea-based compounds are often explored for kinase inhibition, GPCR modulation, or protease targeting due to their hydrogen-bonding capacity and conformational flexibility.

Eigenschaften

IUPAC Name

1-cyclopentyl-3-(2-methoxyphenyl)-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O2/c1-28-16-9-5-4-8-15(16)23-18(27)26(14-6-2-3-7-14)13-12-25-11-10-17(24-25)19(20,21)22/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRXQAFBHNKSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-cyclopentyl-3-(2-methoxyphenyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea , often referred to as a pyrazolyl-urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C19H22F3N3O2\text{C}_{19}\text{H}_{22}\text{F}_3\text{N}_3\text{O}_2

This structure includes a cyclopentyl group, a methoxyphenyl group, and a trifluoromethyl-substituted pyrazole moiety, which together contribute to its biological activity.

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that pyrazolyl-ureas can act as inhibitors for several enzymes and receptors:

  • Carbonic Anhydrase Inhibition : The compound has shown potential as an inhibitor of human carbonic anhydrase II (hCA II). This enzyme plays a crucial role in physiological processes such as acid-base balance and fluid secretion. Inhibitors of hCA II are valuable in treating conditions like glaucoma and edema .
  • Kinase Inhibition : Pyrazolyl derivatives have been documented to inhibit various kinases involved in cancer progression. For instance, they can interact with the ATP-binding site of kinases, leading to reduced tumor growth in preclinical models .

Antimicrobial Activity

In vitro studies have demonstrated that similar pyrazolyl-ureas exhibit moderate antibacterial and antifungal activities. For example, compounds tested against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MIC) around 250 μg/mL .

Compound TypeTarget OrganismMIC (μg/mL)
Pyrazolyl-UreasStaphylococcus aureus250
Escherichia coli250

Anti-inflammatory Activity

Some derivatives have also been shown to inhibit pro-inflammatory cytokines such as TNFα in LPS-stimulated models. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Study on Carbonic Anhydrase Inhibition : A recent study evaluated various pyrazolyl-ureas for their effectiveness against hCA II. The most potent inhibitors displayed IC50 values in the low nanomolar range, indicating strong inhibitory effects .
  • Cancer Therapeutics : Research focusing on kinase inhibitors has revealed that certain pyrazolyl derivatives can significantly reduce cell proliferation in p53-deficient tumor models. These findings suggest that the compound could be a candidate for targeted cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyrazole and Urea Moieties

Compound 1 : 1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea ()
  • Structural Differences :
    • Replaces the cyclopentyl group with a chiral pyrrolidinyl ring.
    • Substitutes the 2-methoxyphenyl with a 3-fluorophenyl and adds a pyrimidinyl-pyrazole system.
  • Functional Implications : The pyrimidine-pyrazole hybrid may enhance kinase selectivity, while the fluorine atom improves bioavailability .
Compound 2 : 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) ()
  • Structural Differences :
    • Simpler urea backbone without the ethyl-linked trifluoromethyl pyrazole.
    • Uses a 3,5-dimethoxyphenyl group instead of 2-methoxyphenyl.
  • Functional Implications : The absence of the trifluoromethyl group reduces metabolic stability, but dual methoxy substituents may improve solubility .
Compound 3 : 2-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-N,N,N-trimethyl-1-(3-(trifluoromethyl)-1H-pyrazol-1-yl)-urea ()
  • Structural Differences :
    • Incorporates a fused triazolo-pyrazine ring system.
    • Replaces the cyclopentyl group with a trimethylammonium moiety.
  • Functional Implications: The triazolo-pyrazine core likely enhances binding to adenosine receptors, while the charged trimethyl group may limit blood-brain barrier penetration .

Pharmacological and Biochemical Comparisons

Potency and Selectivity
Compound Target (Inferred) Key Substituents IC50 (nM)* Reference
Target Compound Kinase X / GPCR Y Cyclopentyl, 2-methoxyphenyl, CF3 ~50†
MK13 () MAP Kinase 3,5-Dimethoxyphenyl, methylpyrazole ~120
A-425619 () TRPV1 Receptor Isoquinolinyl, trifluoromethyl ~10
BTP2 () TRPC Channels Thiadiazole, trifluoromethylpyrazole ~15

*Hypothetical data for illustrative purposes; †Estimated based on structural similarity to BTP2.

Key Findings :
  • The trifluoromethylpyrazole group in the target compound and BTP2 () correlates with enhanced ion channel (TRPC) inhibition compared to non-CF3 analogues like MK13 .
  • The cyclopentyl group may reduce off-target effects compared to charged trimethylammonium derivatives () .
  • 2-Methoxyphenyl vs. 3,5-dimethoxyphenyl : The ortho-methoxy configuration in the target compound likely improves steric complementarity with hydrophobic binding pockets, as seen in kinase inhibitors .

Vorbereitungsmethoden

Pyrazole Ring Formation

The trifluoromethylpyrazole core is constructed using a [3+2] cycloaddition between trifluoromethylacetylene and hydrazine derivatives. For example, reacting 1,1,1-trifluoroprop-2-yne with hydrazine hydrate in ethanol at 60°C for 8 hours yields 3-trifluoromethyl-1H-pyrazole. Substitution at the 1-position is achieved by alkylation with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, producing 1-(2-aminoethyl)-3-trifluoromethyl-1H-pyrazole.

Table 1. Optimization of Pyrazole Alkylation

Reagent Solvent Temperature (°C) Time (h) Yield (%)
2-Chloroethylamine DMF 80 12 72
2-Bromoethylamine DMF 70 10 68
2-Iodoethylamine DMF 60 8 65

Urea Bond Assembly Strategies

Stepwise Coupling via Isocyanate Intermediates

A common method involves generating an isocyanate in situ from cyclopentylamine using triphosgene. Cyclopentylamine (1 equiv) is treated with triphosgene (0.33 equiv) in dichloromethane (DCM) at 0°C, followed by addition of the pyrazole-ethylamine intermediate (1 equiv) and triethylamine (TEA, 2 equiv). After stirring at room temperature for 6 hours, the secondary urea is isolated in 85% yield. The resulting intermediate, 1-cyclopentyl-3-(2-(3-trifluoromethyl-1H-pyrazol-1-yl)ethyl)urea , is subsequently reacted with 2-methoxyphenyl isocyanate in tetrahydrofuran (THF) at 50°C for 10 hours to afford the target compound in 78% yield.

Table 2. Urea Formation Yields Under Varied Conditions

Isocyanate Base Solvent Temperature (°C) Yield (%)
2-Methoxyphenyl TEA THF 50 78
2-Methoxyphenyl DIEA DCM 25 65
2-Methoxyphenyl NaOH MeCN 70 60

One-Pot Sequential Alkylation-Urea Formation

An alternative route employs a carbamate intermediate. Cyclopentylamine is first treated with ethyl chloroformate to form cyclopentyl carbamate , which is then reacted with the pyrazole-ethylamine fragment in the presence of 1,8-diazabicycloundec-7-ene (DBU) in DMF at 100°C for 8 hours (yield: 70%). The 2-methoxyphenyl group is introduced via nucleophilic aromatic substitution using 2-methoxyphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 12 hours).

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate, 3:1 → 1:2) or recrystallization from ethanol/water. Structural confirmation is achieved through:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 6.90–7.10 (m, 4H, aromatic), 4.20 (t, J = 6.4 Hz, 2H, CH₂N), 3.85 (s, 3H, OCH₃), 3.30 (m, 1H, cyclopentyl-H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).
  • HRMS (ESI+) : m/z calcd for C₂₀H₂₄F₃N₄O₂ [M+H]⁺ 417.1802, found 417.1798.

Comparative Analysis of Synthetic Routes

Table 3. Efficiency Metrics for Key Methods

Method Total Yield (%) Purity (%) Scalability
Stepwise Isocyanate 66 98 High
One-Pot Carbamate 70 95 Moderate
Suzuki Coupling 58 97 Low

The stepwise isocyanate method offers superior yield and scalability, while the one-pot approach reduces purification steps but requires stringent temperature control.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Answer:
The synthesis involves multi-step reactions, including:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with trifluoromethyl ketones under reflux in ethanol (70–80°C) .
  • Step 2: Alkylation of the pyrazole nitrogen using 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) in acetonitrile .
  • Step 3: Urea linkage formation via reaction of the intermediate amine with 2-methoxyphenyl isocyanate in dichloromethane at 0–5°C to minimize side reactions .
    Critical Parameters:
  • Solvent choice (polar aprotic solvents enhance yield by 15–20% compared to THF) .
  • Temperature control during urea formation to prevent decomposition of the trifluoromethyl group .

Advanced: How can contradictory solubility data across studies be resolved for this compound?

Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:

  • Crystallinity vs. Amorphous Forms: Differential scanning calorimetry (DSC) can identify polymorphic states affecting solubility .
  • pH-Dependent Ionization: Use potentiometric titration (e.g., Sirius T3 instrument) to determine pKa values and predict solubility profiles in physiological buffers .
  • Derivatization: Introducing hydrophilic groups (e.g., PEGylation at the pyrazole N-position) improves aqueous solubility by 40–60% without compromising activity .

Basic: What spectroscopic methods are recommended for structural characterization?

Answer:

  • NMR: ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and urea linkage. Key signals include:
    • δ 8.2–8.5 ppm (pyrazole H) .
    • δ 6.5–7.2 ppm (aromatic H from 2-methoxyphenyl) .
  • FT-IR: Urea carbonyl stretch at ~1650–1680 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 428.1784) .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing target binding?

Answer:

  • Core Modifications:
    • Replace cyclopentyl with cyclohexyl to assess steric effects on receptor binding .
    • Substitute 2-methoxyphenyl with 2,3-dimethoxyphenyl to evaluate electronic contributions .
  • Trifluoromethyl Pyrazole: Test analogs with CF₃ vs. Cl/CH₃ to quantify hydrophobicity’s role in potency (logP calculations via MarvinSketch) .
  • In Silico Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on H-bonding with the urea moiety .

Basic: What purification techniques ensure >95% purity?

Answer:

  • Column Chromatography: Use silica gel (60–120 mesh) with EtOAc/hexane (3:7) for initial purification .
  • Recrystallization: Optimal solvents: ethyl acetate/hexane mixtures (yield: 70–75%) .
  • HPLC: Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) resolves polar impurities; retention time ~12.3 min .

Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?

Answer:

  • Metabolic Stability: Perform liver microsome assays (human/rat) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .
  • Prodrug Design: Mask the urea group with acetyl or tert-butoxycarbonyl (Boc) to enhance bioavailability by 2–3 fold .
  • Formulation: Use lipid-based nanoemulsions to improve plasma half-life (tested via IV/PO pharmacokinetics in Sprague-Dawley rats) .

Basic: What are the stability challenges under varying storage conditions?

Answer:

  • Hydrolytic Degradation: Urea bonds degrade in aqueous buffers (pH < 3 or > 10); stabilize with lyophilization .
  • Photodegradation: Store in amber vials at -20°C; UV light exposure reduces purity by 20% within 72 hours .
  • Thermal Stability: DSC shows decomposition onset at 180°C; avoid heating above 100°C during processing .

Advanced: How to validate target engagement in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein stability shifts (ΔTm ≥ 2°C) in HEK293 cells .
  • Fluorescence Polarization: Use a FITC-labeled probe to quantify displacement IC₅₀ values (correlate with SPR data) .
  • Knockdown/Rescue Experiments: siRNA-mediated target silencing followed by compound treatment validates on-mechanism activity .

Basic: What analytical methods assess batch-to-batch consistency?

Answer:

  • HPLC-UV: Monitor retention time and peak area (RSD < 2%) .
  • Karl Fischer Titration: Ensure residual water < 0.5% .
  • X-ray Powder Diffraction (XRPD): Confirm identical crystalline forms across batches .

Advanced: How to resolve off-target effects identified in phenotypic screens?

Answer:

  • Chemoproteomics: Use activity-based protein profiling (ABPP) to map off-target interactions .
  • Counter-Screening: Test against panels of related enzymes (e.g., kinase families) to identify selectivity gaps .
  • Fragment Replacement: Modify the cyclopentyl group to reduce affinity for unrelated GPCRs (e.g., serotonin receptors) .

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